N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
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Overview
Description
N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Activity
Carboxamide derivatives, including those structurally related to N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, demonstrate potential antitumor activity. Studies like those conducted by Al-Otaibi et al. (2022) involve conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics (MD) simulations to understand the electronic properties and bioactivity of these compounds (Al-Otaibi et al., 2022).
2. Anticholinesterase Activity
Compounds similar to this compound have been synthesized and tested for anticholinesterase activity. Ghanei-Nasab et al. (2016) found that most synthesized compounds had significant activity toward acetylcholinesterase (AChE), indicating potential for treating diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
3. Polyurethane Foam Production
In the field of materials science, derivatives of oxamide, a related compound, are used in the preparation of polyurethane foams. Zarzyka (2013) describes how hydroxyethyl derivatives of oxamide modified with boric acid exhibit high thermal stability and are used in creating rigid polyurethane foams with improved thermal stability and compressive strength (Zarzyka, 2013).
4. Organic Synthesis and Chemical Properties
Saloutin et al. (2017) discuss the synthesis and chemical properties of polyfluoroalkylated 2-ethoxymethylene-3-oxo esters, which include compounds structurally similar to this compound. These compounds are valuable in fine organic synthesis and the creation of bioactive compounds (Saloutin et al., 2017).
5. Electrocatalytic Applications
N-Oxyl compounds, which include structural analogs of this compound, are used as catalysts in selective oxidation reactions. Nutting et al. (2018) explore the electrochemical properties and applications of these compounds, highlighting their versatility in electrosynthetic reactions (Nutting et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .
Mode of Action
The compound works by blocking arachidonate binding to competitively inhibit both COX isoenzymes . This inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .
Result of Action
The result of the compound’s action is the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and thromboxanes, thereby alleviating these symptoms .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-12-5-6-16(14(20)9-12)23-18(25)17(24)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHETVXQBPKMWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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